Product packaging for Boc-Sar-OH(Cat. No.:CAS No. 13734-36-6)

Boc-Sar-OH

Cat. No.: B558079
CAS No.: 13734-36-6
M. Wt: 189.21 g/mol
InChI Key: YRXIMPFOTQVOHG-UHFFFAOYSA-N
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Description

General Synthetic Strategies for Boc-Sar-OH Incorporation

This compound is commonly incorporated into peptides and other organic molecules through the formation of amide bonds. This typically involves activating the carboxylic acid group of this compound or the amine group of the molecule it is coupling with, followed by reaction to form the amide linkage. Standard peptide coupling reagents and methodologies are applicable for this purpose. This compound itself is synthesized from sarcosine (B1681465) and a Boc-protecting agent, such as di-tert-butyl dicarbonate (B1257347).

Here is a general reaction scheme for the synthesis of this compound:

Sarcosine + (Boc)₂O → this compound

Reported conditions for this synthesis include using triethylamine (B128534) in water at 25°C for 3 hours, achieving a 97% yield, or with sodium hydroxide (B78521) in 1,4-dioxane (B91453) for a 95% yield.

Electrochemical Transformations Involving this compound

Electrochemical methods offer alternative strategies for transforming this compound, enabling unique reaction pathways not readily accessible through conventional chemical means.

Generation of N,O-Acetal Intermediates via Electrolysis

Electrolysis of this compound can lead to the generation of N,O-acetal intermediates. This process typically involves the oxidative decarboxylation of the carboxylic acid group. Research has explored the electrochemical oxidation of this compound in the presence of alcohols or carboxylic acids to generate these intermediates. For example, electrolysis of this compound in methanol (B129727) with triethylamine as an electrolyte can afford the corresponding methanol N,O-acetal.

A proposed mechanism for the electrochemical oxidative decarboxylation involves the oxidation of the carboxylate, followed by the loss of carbon dioxide and formation of an iminium ion, which is then trapped by a nucleophile (such as an alcohol) to form the N,O-acetal.

Diversification Strategies with Nucleophiles

The electrochemically generated N,O-acetal intermediates derived from this compound are valuable for diversification through reactions with various nucleophiles. These intermediates can be engaged with electron-rich aromatics, organometallic reagents, and other nucleophiles to forge modified amino acids and peptides. Examples of nucleophiles used in diversification strategies include allylsilanes and Grignard reagents. This approach allows for the late-stage modification of peptides, providing a route to novel analogues.

Advanced Coupling Methods in Peptide Synthesis utilizing this compound

This compound is a standard building block in peptide synthesis, contributing to the formation of peptide chains through both solution-phase and solid-phase techniques.

Solution-Phase Peptide Coupling Protocols

In solution-phase peptide synthesis (SolPPS), this compound can be coupled with other amino acids or peptide fragments using various coupling reagents. This method involves performing coupling reactions in a homogeneous solution. Standard coupling reagents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and Et₃N (triethylamine) in solvents like dichloromethane (B109758) (DCM) are commonly employed. Solution-phase synthesis allows for easier scale-up compared to solid-phase methods in some cases.

Solid-Phase Peptide Synthesis (SPPS) Applications

This compound is widely used in solid-phase peptide synthesis (SPPS), particularly in the Boc/Bzl strategy. In SPPS, the peptide chain is assembled on an insoluble solid support (resin). This compound, with its Boc protecting group, is a suitable building block for this methodology. The carboxylic acid of this compound is coupled to an amino group on the resin or the growing peptide chain. After coupling, the Boc group is removed under acidic conditions (typically with trifluoroacetic acid), and the cycle is repeated with the next protected amino acid. This compound is considered a standard building block for introducing sarcosine residues by Boc SPPS. The incorporation of sarcosine, including via this compound in SPPS, can be used to synthesize poly-Sarcosines (pSars) and modify peptides to improve properties like hydrophilicity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO4 B558079 Boc-Sar-OH CAS No. 13734-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid
Source PubChem
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InChI

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9(4)5-6(10)11/h5H2,1-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXIMPFOTQVOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9065603
Record name Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
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Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13734-36-6
Record name [(tert-Butoxycarbonyl)(methyl)amino]acetic acid
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Record name Glycine, N-((1,1-dimethylethoxy)carbonyl)-N-methyl-
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Record name Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
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Record name Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-
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Record name N-[(1,1-dimethylethoxy)carbonyl]sarcosine
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Synthetic Methodologies and Reaction Engineering of Boc Sar Oh

Selective Deprotection Methodologies for the Boc Group in Complex Syntheses

The Boc group is a widely used protecting group in organic synthesis, particularly for amines and amino acids. Its removal, or deprotection, is a crucial step in many synthetic sequences, especially in the synthesis of complex molecules like peptides. Selective deprotection refers to the ability to remove the Boc group while leaving other protecting groups or sensitive functionalities within the molecule intact.

Traditional methods for Boc deprotection often involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) nih.govresearchgate.netnih.govbeilstein-journals.org. While effective, these conditions can be too harsh for molecules containing acid-sensitive bonds or functional groups, potentially leading to unwanted side reactions, degradation, or loss of stereochemistry nih.govbeilstein-journals.org.

In complex syntheses, particularly in solid-phase peptide synthesis (SPPS), achieving selective Boc deprotection is paramount when other protecting groups (e.g., benzyl (B1604629) (Bn), tert-butyl (tBu), or orthogonal protecting groups like Fmoc) are present beilstein-journals.orgub.edu. The Boc/Bn strategy, for instance, relies on the differential lability of the Boc (acid-labile) and Bn (requiring strong acid like HF for cleavage) groups beilstein-journals.org. Similarly, the Boc/tBu strategy utilizes the acid sensitivity of both groups, requiring careful control of conditions for selective removal researchgate.net.

Research has explored milder and more selective methods for Boc deprotection to address the limitations of strong acid treatment. These methods aim to minimize damage to the molecule and enhance compatibility with various functional groups. Examples of alternative conditions investigated include the use of Lewis acids, ionic liquids, deep eutectic liquids, and even thermal methods nih.govresearchgate.net.

One study reported the use of HCl (4 M) in anhydrous dioxane at room temperature for the fast, efficient, and selective deprotection of Boc groups from various amino acids and peptides. This method demonstrated selectivity for Nα-Boc groups in the presence of tert-butyl esters and ethers, although phenolic tert-butyl ethers were found to be labile under these conditions. researchgate.net

Another approach involves thermal deprotection, which can be carried out in continuous flow systems without the need for acid catalysts. nih.gov This method has shown potential for selective deprotection based on temperature control, allowing for the differential removal of aryl N-Boc groups in the presence of alkyl N-Boc groups. nih.gov

Late-Stage Functionalization Strategies employing Boc-Sar-OH Derived Intermediates

One notable strategy employing this compound derived intermediates involves electrochemical oxidative decarboxylation. This method can generate reactive N,O-acetal intermediates from C-terminal sarcosine (B1681465) residues, which can then be diversified by engaging with various nucleophiles rsc.orgresearchgate.net. This approach allows for the late-stage modification of peptides containing C-terminal sarcosine, providing a route to novel peptide analogs rsc.org.

Research has demonstrated the utility of this electrochemical method for the late-stage modification of a model tetrapeptide featuring a C-terminal sarcosine residue rsc.org. The electrochemically generated N,O-acetal intermediates were shown to react with electron-rich aromatics and organometallic reagents, leading to modified amino acids and peptides rsc.orgresearchgate.net. This highlights the potential of this compound derived intermediates in enabling divergent synthesis and the creation of libraries of modified peptides researchgate.net.

This LSF strategy has been applied to the synthesis of analogs of natural products, such as the biseokeaniamides, which feature a C-terminal sarcosine residue. rsc.orgresearchgate.net By using the electrochemical oxidative decarboxylation approach, researchers were able to generate biseokeaniamide analogs with modified C-termini rsc.org. This demonstrates the power of using this compound derived intermediates in LSF to rapidly access diverse compounds for biological evaluation researchgate.net.

The ability to perform late-stage functionalization on this compound derived intermediates provides a versatile tool for medicinal chemistry and chemical biology. It allows for the exploration of chemical space around sarcosine-containing peptides and the generation of novel compounds with potentially altered properties and activities.

Compound Information

Compound NamePubChem CID
This compound83692
Sarcosine1088

Interactive Data Table: Selective Boc Deprotection Methods

MethodReagent/ConditionsSubstrates Tested (Examples)Selectivity Demonstrated AgainstNotesSource
Acidic HydrolysisTFA, HCl, H₂SO₄, HNO₃Various Boc-protected amines/amino acids-Can be harsh, potential for side reactions nih.govresearchgate.net
HCl in DioxaneHCl (4 M) in anhydrous dioxaneBoc-Sar-OtBu, Boc-Pro-OtBu, Boc-Tyr(OtBu)-OH, protected peptidestert-butyl esters and ethersFast, efficient, phenolic tert-butyl ethers are labile researchgate.net
Thermal DeprotectionHeat (e.g., in continuous flow)N-Boc imidazole, N-Boc indole, N-Boc aryl amines, N-Boc alkyl aminesDifferential removal of aryl vs alkyl N-Boc groupsCan be solvent and temperature dependent nih.gov
Lewis AcidsSn(OTf)₂, BiCl₃--Alternative mild conditions explored researchgate.net
Other Mild MethodsZn, In, Bu₄NF, water/reflux, silica (B1680970) gelVarious Boc-protected amines/amino acidsCbz, Fmoc, ethyl carbamate (B1207046) (for silica gel)Varied efficiency and scope researchgate.net

Interactive Data Table: Late-Stage Functionalization Employing this compound Derived Intermediates

StrategyKey Intermediate GeneratedFunctionalization Achieved WithApplication AreaNotesSource
Electrochemical Oxidative DecarboxylationN,O-acetalNucleophiles (electron-rich aromatics, organometallic reagents)Peptide synthesisEnables C-terminal modification of sarcosine-containing peptides rsc.orgresearchgate.net
---Synthesis of natural product analogs (e.g., biseokeaniamides)Allows rapid generation of diverse analogs for biological evaluation rsc.orgresearchgate.net

Applications of Boc Sar Oh in Complex Molecular Architectures and Biomimetic Systems

Synthesis of Peptidomimetics and Non-Natural Peptides

Boc-Sar-OH is frequently employed in the synthesis of peptidomimetics and non-natural peptides. Peptidomimetics are compounds designed to mimic the biological activity of peptides but often possess improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov Sarcosine (B1681465), as an N-methylated amino acid, introduces conformational constraints and can influence the physicochemical properties of peptides, such as increasing hydrophilicity or acting as a PEG replacement. iris-biotech.de The Boc protecting group is commonly used in solid-phase peptide synthesis (SPPS), especially when synthesizing complex or base-sensitive peptides, offering an alternative to Fmoc chemistry which requires basic conditions for deprotection. thermofisher.comrsc.org The incorporation of Boc-protected N-methyl amino acids like this compound is a standard technique in Boc-SPPS protocols for introducing sarcosine residues. sigmaaldrich.com

Construction of Macrocyclic and Cyclic Peptide Structures

The synthesis of macrocyclic and cyclic peptides often utilizes this compound. Cyclic peptides offer increased stability and reduced conformational flexibility compared to their linear counterparts, making them attractive scaffolds for drug discovery. nih.gov this compound can be incorporated into linear peptide precursors that are subsequently cyclized. Strategies for cyclic peptide synthesis on solid support, compatible with Boc protocols, are widely used. google.comgoogle.com The introduction of N-amide substituents, such as those derived from sarcosine, can preorganize peptides for cyclization, leading to improved yields and purity of cyclic products. google.comgoogle.com Boc-Sar-Merrifield resin has been used in the preparation of cyclic peptides. google.com

Rational Design and Synthesis of Natural Product Analogs

This compound is relevant in the synthesis and study of natural product analogs, contributing to both total synthesis approaches and structure-activity relationship (SAR) studies.

Total Synthesis Approaches

This compound can serve as a building block in the total synthesis of complex natural products, particularly those containing peptide or peptidomimetic segments. For instance, electrochemical methods involving the electrolysis of this compound have been explored to generate intermediates useful in the synthesis of natural product analogs, such as the thiazole (B1198619) building block found in biseokeaniamides A-C. researchgate.net Total synthesis efforts often provide advanced intermediates that can be utilized for the synthesis of natural product analogs. nih.gov

Analog Generation for Structure-Activity Relationship Studies

This compound is valuable in generating analogs of natural products for SAR studies. By incorporating sarcosine or sarcosine-containing fragments into natural product scaffolds, researchers can investigate how modifications to the peptide backbone or the introduction of N-methylation affect biological activity. acs.orgresearchgate.netfu-berlin.de This is a key aspect of rational drug design, where understanding the relationship between chemical structure and biological function is crucial for optimizing lead compounds. nih.govnih.gov Efficient synthesis strategies, including those utilizing Boc chemistry, are essential for preparing series of analogs to enable comprehensive SAR studies. rsc.org

Role in Bioconjugation Techniques

This compound and its derivatives can be involved in bioconjugation techniques, which involve the covalent attachment of two or more molecules, often a biomolecule and a synthetic compound. While the search results did not provide direct examples of this compound itself being conjugated to biomolecules, sarcosine-containing linkers or peptides incorporating sarcosine can be used in bioconjugation strategies. For example, a derivative incorporating a Boc-Sar-Sar moiety has been explored for modifying tryptophan residues in peptides, which could be relevant in bioconjugation applications. researchgate.net The ability to selectively deprotect the Boc group allows for controlled coupling reactions in bioconjugation strategies. cymitquimica.com

Development of Prodrug Systems and Solubilizing Tags

This compound can play a role in the development of prodrug systems and as a component of solubilizing tags. Prodrugs are inactive or less active derivatives of drugs that are converted in vivo to the active form, often to improve properties like solubility or bioavailability. google.com The Boc group itself is a protecting group that is cleaved under acidic conditions, a principle that can be applied in prodrug design for targeted release. acs.org Furthermore, sarcosine-containing moieties, such as the sarcosinyl-sarcosinyl (Sar-Sar) group, can be used to modify peptides to improve their solubility, acting as solubilizing tags. researchgate.net The Boc-Sar-Sar group, for instance, has been investigated for modifying tryptophan to introduce a cationic charge that enhances peptide solubility during purification and can be cleaved at physiological pH, suggesting its potential in prodrug design for indole-containing compounds. researchgate.net

Mechanistic Investigations and Structure Activity Relationship Sar Studies of Boc Sar Oh Derived Compounds

Mechanistic Pathways of Reactions Involving Boc-Sar-OH

Reactions involving this compound primarily revolve around the manipulation of its functional groups: the Boc-protected amine, the carboxylic acid, and the N-methyl group. The Boc group serves a crucial role in controlling reactivity and enabling selective transformations.

Role of the Boc Group in Reaction Kinetics and Selectivity

The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines in organic synthesis, including the synthesis of peptides wikipedia.orgjk-sci.comtotal-synthesis.com. Its introduction is commonly achieved by reacting the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base wikipedia.orgjk-sci.comorganic-chemistry.org. This reaction typically proceeds via a nucleophilic attack of the amine on the electrophilic anhydride, with the tert-butyl carbonate acting as a leaving group which subsequently decomposes to CO₂ and a tert-butoxide jk-sci.comtotal-synthesis.com. The bulky nature of the Boc group can influence reaction kinetics and selectivity by introducing steric hindrance near the protected amine site .

The stability of the Boc group under various conditions allows for orthogonal protection strategies, where other protecting groups labile to different conditions (e.g., Fmoc removed by base, Cbz by hydrogenation) can be used simultaneously total-synthesis.comorganic-chemistry.org. The Boc group is generally stable towards most nucleophiles and bases organic-chemistry.org. Deprotection of the Boc group is typically carried out under anhydrous acidic conditions, leading to the formation of a tert-butyl cation and a carbamic acid, which then decarboxylates to yield the free amine and CO₂ wikipedia.orgjk-sci.comtotal-synthesis.comorganic-chemistry.org. The tert-butyl cation intermediate can potentially alkylate other nucleophilic species present in the reaction mixture, sometimes necessitating the use of scavengers wikipedia.orgorganic-chemistry.org. The electrophilicity of the N-Boc carbonyl group has been found to correlate strongly with the rate of thermal deprotection researchgate.net.

In the context of this compound, the Boc group protects the secondary amine of sarcosine (B1681465). This protection is essential for preventing unwanted side reactions, such as self-condensation, during peptide coupling reactions where the carboxylic acid moiety is activated for amide bond formation. The presence of the Boc group dictates the reaction conditions suitable for functionalizing the carboxylic acid or modifying other parts of the molecule while keeping the amine protected.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives in Biological Systems

Structure-Activity Relationship (SAR) analysis is a fundamental aspect of medicinal chemistry that explores how modifications to a molecule's structure affect its biological activity. For this compound derivatives, SAR studies would involve synthesizing compounds with variations in the sarcosine backbone, the N-methyl group, the carboxylic acid, or by incorporating the this compound moiety into larger structures like peptides, and then evaluating their biological effects.

Impact on Biological Activity

This compound is a derivative of glycine (B1666218) (sarcosine is N-methylglycine) medchemexpress.comchemsrc.com. Amino acids and their derivatives are known to have various biological activities and have been explored as ergogenic supplements, influencing factors such as anabolic hormone secretion, fuel supply during exercise, mental performance, and prevention of exercise-induced muscle damage medchemexpress.comchemsrc.com.

While direct extensive data on the biological activity of this compound itself is limited in the provided snippets, its derivatives, particularly in the context of peptides or as intermediates in the synthesis of biologically active molecules, can exhibit significant effects. SAR studies on various compound classes highlight that even subtle structural changes, such as the presence or position of functional groups, chain length, and stereochemistry, can dramatically impact biological activity, including antifungal, antibacterial, antiviral, and anticancer properties mdpi.comrsc.orgmdpi.comjst.go.jpacs.orgresearchgate.net.

For this compound derivatives, the impact on biological activity would depend heavily on the specific structural modifications made. For example, if this compound is incorporated into a peptide sequence, the resulting peptide's activity will be a function of the entire sequence and its three-dimensional structure. Studies on other derivatives, like those of oxindoles or piperazines, show that specific substituents and their positions are crucial for activity against conditions like neuronal cell death or cancer cell growth jst.go.jpresearchgate.net. Research on inhibiting EWS-FLI1 interactions in Ewing's Sarcoma has involved the synthesis and evaluation of this compound derivatives, indicating their potential in targeted therapies and the importance of SAR in identifying antiproliferative properties nih.gov.

Correlation with Molecular Interactions

The biological activity of a compound is intrinsically linked to its interactions with biological targets, such as enzymes, receptors, or nucleic acids. SAR analysis aims to correlate specific structural features of a molecule with its ability to engage in these molecular interactions.

Computational Chemistry and in Silico Approaches for Boc Sar Oh Research

Conformational and Configurational Elucidation using Computational Methods

Understanding the three-dimensional structure and flexibility of Boc-Sar-OH is crucial for predicting its behavior in various chemical and biological environments. Computational methods are powerful tools for the conformational and configurational analysis of molecules. Techniques such as molecular mechanics (MM) and combined Monte Carlo–Molecular Mechanics (MM) approaches are commonly used for conformational searches to identify low-energy conformers acs.orgnih.gov. For molecules, geometries and conformational energies can be readily calculated using molecular mechanics, which employs an empirical energy function based on atomic nuclei positions diva-portal.org.

Density Functional Theory (DFT) calculations can also be applied to characterize the molecular structure and analyze specific features like carbonyl bands mdpi.com. These computational methods can complement experimental techniques such as NMR, circular dichroism (CD), Fourier transform infrared (FTIR), and X-ray crystallography to provide a comprehensive understanding of a molecule's preferred conformations in different states acs.orgrsc.org. For instance, computational studies, alongside experimental data, have been used to analyze the conformation of peptide analogs and determine their propensity to adopt specific secondary structures like α-helix and β-turn acs.orgrsc.org. Determining absolute configurations can also be achieved by comparing experimental spectroscopic data, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), with quantum chemical predictions acs.orgresearchgate.net. While specific detailed research findings solely focused on the conformational analysis of this compound were not extensively found, these established computational techniques are directly applicable to elucidating its own conformational landscape and preferred spatial arrangements.

Quantum Chemical Calculations and Mechanistic Insights

Quantum chemical calculations provide deeper insights into the electronic structure, reactivity, and properties of molecules at the atomic level. Methods like Density Functional Theory (DFT) are widely used to investigate electronic and structural properties, including global reactivity, frontier molecular orbitals (FMO), natural bond orbitals (NBO), and molecular electrostatic potential (MEP) mdpi.com. DFT calculations can characterize molecular structure and analyze molecular orbitals such as HOMO and LUMO mdpi.com.

Quantum chemical approaches, including DFT with various functionals and basis sets, are also employed for predicting physicochemical properties like dissociation constants (pKa) acs.org. Furthermore, combined quantum mechanics/molecular mechanics (QM/MM) methods can be utilized to understand reaction mechanisms with atomic detail mdpi.com. While direct mechanistic insights into reactions specifically involving this compound via quantum chemical calculations were not prominently featured in the search results, these methods are fundamental for understanding the electronic distribution, potential reaction sites, and energetic profiles of chemical transformations that this compound might undergo or participate in. Mechanistic insights into ligand binding have also been rationalized by combining experimental data with computational approaches like docking mdpi.com.

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are indispensable tools for studying the interactions of molecules with biological targets, such as proteins. Molecular docking is used to predict the binding modes and affinities of a ligand within a protein's binding site mdpi.comnih.govfrontiersin.orgmdpi.comresearchgate.netmdpi.com. Various docking protocols exist, including Rigid Receptor Docking (RRD), Induced Fit Docking (IFD), and Quantum Polarized Ligand Docking (QPLD), with IFD often providing accurate predictions of binding modes nih.gov.

Molecular dynamics simulations, on the other hand, provide information about the dynamic behavior and stability of protein-ligand complexes over time mdpi.comnih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.netacs.org. These simulations can reveal crucial details about the flexibility of the ligand and the protein, the persistence of key interactions like hydrogen bonds, and conformational changes upon binding mdpi.commdpi.comnih.govfrontiersin.org. While the search results highlight the application of these techniques to various ligands and protein targets, such as SARS-CoV-2 proteins mdpi.commdpi.comresearchgate.netmdpi.com, LuxP protein nih.gov, and others researchgate.netmdpi.comacs.org, the principles are directly transferable to studying how this compound or molecules containing it might interact with specific biological macromolecules. For instance, if this compound were part of a peptide or peptidomimetic designed to target a protein, docking and MD simulations would be essential for predicting its binding orientation and the stability of the resulting complex.

Here is a summary of computational methods and their applications:

Computational MethodApplication
Molecular Mechanics (MM)Conformational search, geometry, and energy calculations. acs.orgnih.govdiva-portal.org
Density Functional Theory (DFT)Electronic structure, properties, reactivity, pKa prediction. mdpi.comacs.orgresearchgate.netmdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM)Understanding reaction mechanisms. mdpi.com
Molecular DockingPredicting binding modes and affinities with targets. mdpi.comnih.govfrontiersin.orgmdpi.comresearchgate.netmdpi.com
Molecular Dynamics (MD) SimulationsAssessing stability and dynamic behavior of complexes. mdpi.comnih.govfrontiersin.orgmdpi.comresearchgate.netresearchgate.netacs.org

Computational SAR Analysis and Predictive Modeling

Computational Structure-Activity Relationship (SAR) analysis involves building models that relate the structural and physicochemical properties of a set of compounds to their biological activity nih.govnih.govnih.gov. This approach is fundamental in drug discovery and optimization, allowing for the prediction of the activity of new compounds before they are synthesized and tested experimentally nih.govnih.gov.

Methods used in computational SAR include Quantitative Structure-Activity Relationships (QSAR), pharmacophore modeling, and similarity searching nih.govmdpi.comacs.orgnih.govnih.gov. QSAR models aim to provide quantitative estimates of activity based on molecular descriptors nih.govacs.orgnih.govnih.gov. Pharmacophore models identify the essential 3D features of molecules responsible for their activity nih.govmdpi.comacs.orgnih.gov. Computational SAR analysis can help identify key structural elements that are important for activity researchgate.net. The effective application of ligand-based drug design for SAR determinations relies on accurately modeling compounds to identify the accessible range of conformations nih.gov. Statistical molecular design can also be beneficial in SAR analysis by ensuring systematic variations in structural fragments to build more robust regression models nih.gov. Computational SAR analysis has been applied to various classes of compounds to understand their activity against different targets mdpi.comnih.govresearchgate.netrsc.orgmdpi.com. If this compound were part of a series of compounds being studied for a particular biological activity, computational SAR analysis could be applied to identify the structural features contributing to that activity and to predict the activity of novel this compound-containing analogs.

In Silico Design of Novel this compound Derivatives

In silico design plays a crucial role in the discovery and development of novel chemical entities, including potential derivatives of compounds like this compound. This process leverages computational methods to design and screen virtual libraries of compounds with desired properties or predicted activity against a specific target researchgate.netmdpi.commdpi.comacs.org.

Emerging Research Trajectories and Future Perspectives on Boc Sar Oh

Advances in Electrochemical Modification of Peptides and Proteins

Electrochemical methods are gaining traction as green and efficient tools for the selective modification of amino acids and peptides, offering mild and controllable conditions suitable for addressing chemo- and regioselectivity challenges in bioconjugation strategies. sioc-journal.cn Boc-Sar-OH and peptides containing sarcosine (B1681465) residues synthesized using this building block have been explored in electrochemical transformations. Research has demonstrated the electrolysis of this compound to generate N,O-acetal intermediates. researchgate.netresearchgate.net For instance, electrochemical oxidative decarboxylation of amino acids and small peptides in the presence of methanol (B129727) has been shown to forge N,O-acetals, with Boc-Ala-Sar-OH being utilized to derive products like Boc-Ala-N(Me)-methoxymethyl acetal. researchgate.net This highlights the potential of electrochemical approaches involving sarcosine-containing peptides for generating diverse functionalized molecules under mild conditions. researchgate.netresearchgate.net

Strategic Use in Enhancing Peptide Solubility and Purification

Poor aqueous solubility can be a significant challenge in the synthesis and purification of peptides. This compound, particularly in the form of dipeptide derivatives like Boc-Sar-Sar, has been strategically employed to address this issue. Incorporating moieties such as sarcosinyl-sarcosinyl (Sar-Sar) into peptides, often via protected building blocks like Fmoc-Trp(Boc-Sar-Sar)-OH in solid-phase peptide synthesis, can significantly enhance peptide solubility. researchgate.netdiva-portal.org This modification introduces a cationic charge upon cleavage of the Boc group, which improves the solubility of the peptide, particularly during purification steps like HPLC. researchgate.net For example, a Gramicidin A analogue modified with four H-Sar-Sar- moieties showed a dramatically increased solubility in water compared to native Gramicidin A. diva-portal.org This strategy facilitates the handling and purification of otherwise poorly soluble peptide sequences. The Sar-Sar moiety can also be designed for traceless removal under specific conditions, such as physiological pH, suggesting potential applications in prodrug design for indole-containing compounds. researchgate.net

Exploration in New Material Science Applications

This compound is also finding utility in the field of material science, particularly as a precursor for the synthesis of poly(sarcosine) (PSar). Poly(sarcosine) is a non-ionic, hydrophilic polypeptoid that is being explored as an alternative to poly(ethylene glycol) (PEG) in various applications, including the formation of amphiphilic block copolymer nano-objects. kaust.edu.sabham.ac.uk PSar exhibits desirable properties such as biocompatibility, potential biodegradability, and resistance to enzymatic degradation, making it an appealing material for pharmaceutical and biomedical applications. bham.ac.uk this compound can be converted into the sarcosine N-carboxyanhydride monomer, which is then polymerized to form poly(sarcosine). bham.ac.uk The resulting PSar-based materials have potential applications in drug delivery systems, coatings, and other advanced materials. kaust.edu.sabham.ac.uk

Q & A

Q. What spectroscopic techniques are recommended for characterizing Boc-Sar-OH, and how should data interpretation be approached?

this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., 1^1H and 13^{13}C NMR to verify tert-butoxycarbonyl and methyl groups), infrared (IR) spectroscopy to confirm carbonyl and amine functional groups, and mass spectrometry (MS) for molecular weight validation. For purity assessment, reverse-phase HPLC with UV detection (210–220 nm) is recommended. Data interpretation should align with established protocols for amino acid derivatives, ensuring integration of peak areas in NMR and retention time consistency in HPLC .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Store this compound under inert conditions (argon or nitrogen atmosphere) at –20°C in a desiccator to prevent hydrolysis of the Boc group. Periodic purity checks via TLC or HPLC are advised to monitor degradation, particularly if exposed to moisture or elevated temperatures .

Q. How should this compound be handled to prevent decomposition during experimental procedures?

Use anhydrous solvents (e.g., dimethylformamide, dichloromethane) and maintain reaction environments under inert gas. Pre-activate the compound with coupling agents like HOBt/DIC in peptide synthesis to minimize side reactions. Always conduct reactions in a glovebox or Schlenk line for oxygen-sensitive steps .

Q. What chromatographic methods are most effective for purity assessment of this compound post-synthesis?

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or thin-layer chromatography (TLC) using silica gel plates (eluent: chloroform/methanol/acetic acid) are standard. Quantify impurities by integrating peak areas and comparing retention times against authentic samples .

Advanced Research Questions

Q. How can researchers mitigate racemization during the incorporation of this compound into peptide chains?

Racemization is minimized by using low-temperature coupling conditions (0–4°C), coupling agents like HATU or PyBOP, and short reaction times. Monitor optical rotation or employ chiral HPLC post-synthesis to assess enantiomeric purity. Pre-activation of the carboxyl group before coupling also reduces racemization risk .

Q. What strategies can resolve discrepancies in reported solubility data for this compound across solvent systems?

Systematically test solubility in deuterated solvents (e.g., DMSO-d6, CDCl3_3) using NMR to quantify dissolved material. Control variables like temperature, solvent purity, and agitation methods. Compare results with literature using standardized protocols (e.g., USP solubility classifications) and document solvent batch details to identify confounding factors .

Q. How does the steric hindrance of the Boc group influence coupling efficiency in solid-phase peptide synthesis (SPPS)?

The bulky Boc group reduces coupling efficiency by hindering nucleophilic attack during amide bond formation. Address this by:

  • Using stronger coupling agents (e.g., HBTU with DIEA).
  • Extending reaction times (2–4 hours) or repeating coupling steps.
  • Employing microwave-assisted synthesis to enhance kinetics. Validate efficiency via Kaiser test or HPLC monitoring of unreacted amine .

Q. How can researchers design experiments to evaluate the steric effects of the Boc group in nucleophilic substitution reactions?

Conduct kinetic studies comparing this compound with less hindered analogs (e.g., Fmoc-Sar-OH) under identical conditions. Use 1^1H NMR to track reaction progress and density functional theory (DFT) calculations to model transition states. Vary solvents (polar aprotic vs. nonpolar) to assess steric vs. electronic contributions .

Data Contradiction and Reproducibility

Q. How should conflicting results in this compound stability studies under acidic conditions be addressed?

Replicate experiments using standardized protocols (e.g., 1M HCl in dioxane at 25°C) and analyze degradation products via LC-MS. Variables like trace water content, acid purity, and reaction vessel material (glass vs. polymer) must be controlled. Cross-validate findings with independent labs and publish raw data for transparency .

Methodological Guidelines

  • Experimental Reporting : Follow Beilstein Journal guidelines for documenting synthesis (e.g., molar ratios, purification steps) and include raw spectral data in supplementary materials .
  • Data Tables : Present solubility or stability data in tabular form with columns for solvent, temperature, concentration, and analytical method (e.g., Table 1: Solubility of this compound in Common Solvents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.